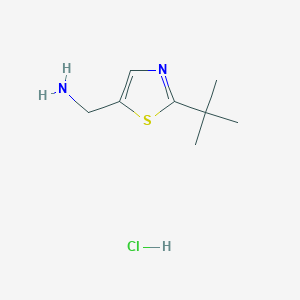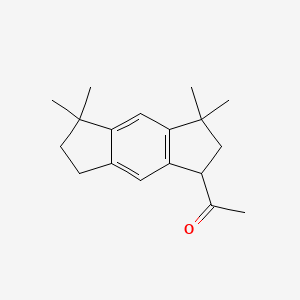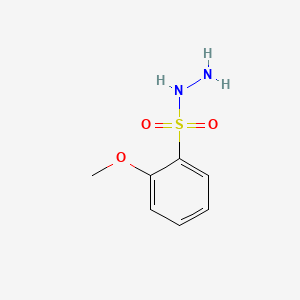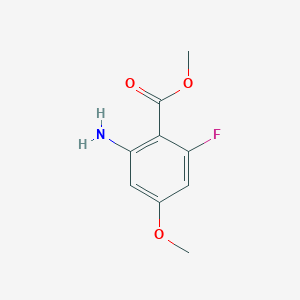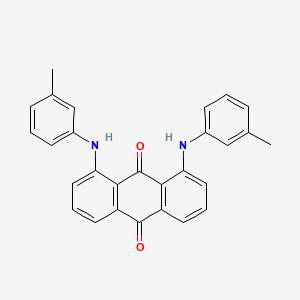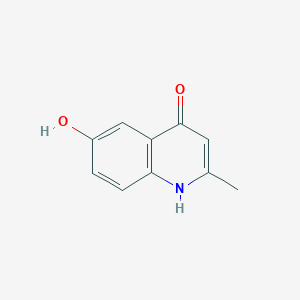
1,6-Diisopropylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diisopropylnaphthalene is an organic compound with the molecular formula C16H20. It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diisopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropyl alcohol or propylene in the presence of a catalyst. Common catalysts used include zeolites, such as USY (ultrastable Y) and MOR (mordenite), which provide high conversion rates and selectivity for the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of naphthalene and propylene as raw materials. The process typically includes the following steps:
Reaction: Naphthalene and propylene are reacted in the presence of a catalyst to form isopropylnaphthalene.
Separation: The reaction mixture is separated to isolate the desired diisopropylnaphthalene isomers.
Purification: The product is purified through crystallization and distillation to achieve high purity levels.
化学反応の分析
Types of Reactions
1,6-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalenedicarboxylic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: The major product is naphthalenedicarboxylic acid.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives of this compound.
科学的研究の応用
1,6-Diisopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as polyethylene naphthalate (PEN), which is a high-performance thermoplastic polyester
作用機序
The mechanism of action of 1,6-Diisopropylnaphthalene involves its interaction with molecular targets through its aromatic ring and isopropyl groups. These interactions can lead to various chemical transformations, such as oxidation and substitution, depending on the reagents and conditions used. The pathways involved include electrophilic aromatic substitution and oxidative pathways .
類似化合物との比較
Similar Compounds
2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.
1,3-Diisopropylnaphthalene: An isomer with isopropyl groups at the 1 and 3 positions.
2,7-Diisopropylnaphthalene: An isomer with isopropyl groups at the 2 and 7 positions
Uniqueness
1,6-Diisopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific industrial applications and scientific research.
特性
CAS番号 |
51113-41-8 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
1,6-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)13-8-9-16-14(10-13)6-5-7-15(16)12(3)4/h5-12H,1-4H3 |
InChIキー |
GQHUSRBBMNYHIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C(=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)
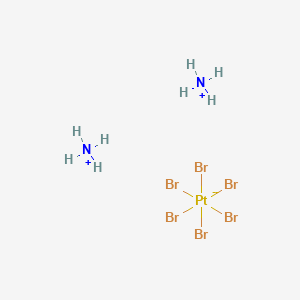
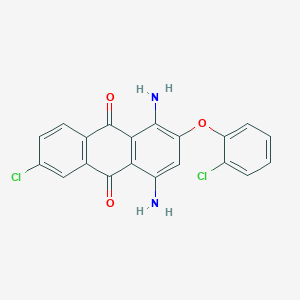

![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
